molecular formula C7H11N3 B8495064 1-(Pyrimidin-4-yl)propan-1-amine

1-(Pyrimidin-4-yl)propan-1-amine

Cat. No.: B8495064
M. Wt: 137.18 g/mol
InChI Key: GNLDWYBKSSRWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)propan-1-amine is a chemical compound featuring a propan-1-amine chain linked to a pyrimidin-4-yl ring, making it a valuable intermediate in medicinal chemistry and drug discovery. Pyrimidine amines are a significant class of heterocyclic compounds known for their wide range of biological activities . Recent scientific studies highlight that novel pyrimidine amine derivatives demonstrate considerable antimicrobial activity against a spectrum of clinically challenging pathogens, including Pseudomonas aeruginosa , Escherichia coli , and Methicillin-Resistant Staphylococcus aureus (MRSA), as well as antifungal activity against Candida albicans . Furthermore, select pyrimidine amine compounds have exhibited promising anti-inflammatory properties in biological assays, showing potency comparable to control drugs like aspirin . The pyrimidine ring system is a fundamental scaffold in nucleic acids and many marketed pharmaceuticals, underlining its importance in biochemical research . This compound serves as a versatile synthon for the design and synthesis of more complex molecules, potentially through cyclization reactions or functional group transformations . This compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-pyrimidin-4-ylpropan-1-amine

InChI

InChI=1S/C7H11N3/c1-2-6(8)7-3-4-9-5-10-7/h3-6H,2,8H2,1H3

InChI Key

GNLDWYBKSSRWEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=NC=C1)N

Origin of Product

United States

Contextualization of Pyrimidine Substituted Amines in Contemporary Chemical Research

Pyrimidine (B1678525), an aromatic heterocycle fundamental to the structure of nucleic acids, represents a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netnih.gov Its derivatives are known to possess a wide array of biological activities. researchgate.net The pyrimidine ring's electron-deficient nature and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition in biological systems. researchgate.net The synthetic accessibility and the potential for functionalization at multiple positions on the pyrimidine ring make it an attractive starting point for the development of new chemical entities. researchgate.netresearchgate.net

The incorporation of an amine-substituted alkyl chain, as seen in 1-(Pyrimidin-4-yl)propan-1-amine, introduces a basic and nucleophilic center, further expanding the chemical space and potential applications of the pyrimidine core. Amines are a cornerstone functional group in a vast number of biologically active molecules. The propylamine (B44156) substituent, in particular, provides a flexible linker that can orient the pyrimidine core into specific binding pockets of enzymes or receptors. This combination of a versatile heterocyclic core and a reactive amine side chain positions pyrimidine-substituted amines as valuable building blocks in the synthesis of complex molecular architectures.

Historical Development of Synthetic Methodologies Pertaining to the Pyrimidine Propylamine Scaffold

The synthesis of the pyrimidine (B1678525) core has evolved significantly from classical condensation reactions. Historically, the Biginelli reaction, first reported in 1891, provided a one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea (B33335), showcasing an early example of multicomponent reaction efficiency. General pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the pyrimidine ring, many of which are adaptable for the synthesis of the pyrimidine-propylamine scaffold. These contemporary methods often rely on metal catalysis to achieve high yields, regioselectivity, and functional group tolerance under milder conditions. For instance, recent research has highlighted iron-catalyzed modular synthesis through β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.orgacs.org Another sustainable approach involves an iridium-catalyzed multicomponent synthesis from alcohols and amidines. acs.org These methods represent a significant leap forward, offering atom-economical and environmentally benign routes to polysubstituted pyrimidines. organic-chemistry.org

A plausible synthetic strategy for 1-(Pyrimidin-4-yl)propan-1-amine could involve the reaction of an appropriately substituted alkynyl ketone with an amidine, a versatile route that has been demonstrated for the synthesis of pyrimidin-4-yl substituted α-amino acids. rsc.org Alternatively, a ketone bearing a protected propylamine (B44156) side chain could be subjected to one of the modern catalytic cyclization methods.

Table 1: Modern Catalytic Approaches for Pyrimidine Synthesis

Catalytic System Reactants Key Features Reference
Iron(II) complex / TEMPO Ketones/Aldehydes, Amidines Operationally simple, regioselective, broad functional group tolerance. organic-chemistry.orgacs.org
Iridium-Pincer Complex Alcohols, Amidines Sustainable, multicomponent, liberates H₂ and H₂O as byproducts. acs.org
Zinc(L-proline)₂ Aldehydes, Ketones, Guanidines Green catalyst, one-pot synthesis. researchgate.net
Copper Catalyst Ketones, Nitriles Facile, general, and economical synthesis under basic conditions. organic-chemistry.org

Overview of Key Research Avenues Explored for 1 Pyrimidin 4 Yl Propan 1 Amine in Chemical Transformations and Characterization

Strategies for Regioselective and Chemoselective Synthesis of the this compound Scaffold

Cyclization Reactions for Pyrimidine Ring Formation in Precursors

A common and effective strategy for synthesizing 4-substituted pyrimidines involves the initial construction of the heterocyclic ring with a functional group at the C4 position that can later be converted to the desired propylamine (B44156) side chain. Classical condensation reactions are the foundation of this approach.

The Pinner synthesis , for example, involves the condensation of an amidine with a β-dicarbonyl compound. To achieve a 4-substituted pyrimidine precursor, one could employ a β-keto ester or β-diketone where the substituents are chosen to direct the desired outcome.

A more widely utilized method is the Biginelli reaction , a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). mdpi.com This multicomponent reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). mdpi.com The structure of the DHPM can be designed by selecting appropriate starting materials, allowing for a handle at the 4-position. For instance, using an appropriate β-dicarbonyl compound can facilitate subsequent functionalization at the C6 position, which corresponds to the C4 position in the resulting aromatic pyrimidine after oxidation and further steps. nih.gov Modifications of the Biginelli reaction, including four-component versions, have been developed to introduce functionality directly at the C4 position of the pyrimidine ring. biomedres.usresearchgate.net

These cyclization methods are valuable for creating pyrimidine cores that are appropriately functionalized for subsequent coupling reactions.

Table 1: Overview of Cyclization Reactions for Pyrimidine Precursor Synthesis

Reaction Name Reactants Product Type Key Features
Pinner Synthesis Amidine, β-Dicarbonyl Compound Substituted Pyrimidine Versatile method for creating variously substituted pyrimidines.
Biginelli Reaction Aldehyde, β-Ketoester, Urea/Thiourea 3,4-Dihydropyrimidin-2(1H)-one (DHPM) One-pot, acid-catalyzed, three-component reaction leading to DHPMs which can be precursors to functionalized pyrimidines. mdpi.comnih.gov

| Four-Component Biginelli Reaction | Methyl aroylpyruvate, Aromatic aldehyde, Urea/Thiourea, Methanol | 4-Methoxy-dihydropyrimidine | Allows for direct functionalization at the C4-position of the pyrimidine ring system. biomedres.usresearchgate.net |

Coupling Reactions for the Formation of the Pyrimidine-Propylamine Linkage

Once a pyrimidine precursor bearing a suitable leaving group (e.g., a halogen) at the 4-position is synthesized, the propylamine side chain can be introduced via a carbon-nitrogen bond-forming reaction.

Nucleophilic Aromatic Substitution (SNAr) is a primary method for this transformation. Pyrimidine rings are electron-deficient, which facilitates nucleophilic attack, especially when substituted with electron-withdrawing groups. A 4-chloropyrimidine (B154816) derivative can react with propan-1-amine to yield the desired product. The regioselectivity of SNAr on polysubstituted pyrimidines can be finely controlled. For instance, in reactions with 2,4-dichloropyrimidines, amines often selectively substitute the chlorine at the C4 position. nih.gov The reaction conditions, such as the choice of base and solvent, are crucial for achieving high chemoselectivity. mdpi.comthieme-connect.com For example, using triethylamine (B128534) in refluxing ethanol (B145695) provides suitable conditions for SNAr amination on chloropyrimidines. mdpi.comnih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. wikipedia.org This method offers broad substrate scope and functional group tolerance, making it highly suitable for complex molecules. numberanalytics.com A 4-halopyrimidine can be coupled with propan-1-amine using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., tBuDavePhos) to construct the target this compound scaffold. nih.govorganic-chemistry.org This reaction has largely replaced harsher, traditional methods for creating aryl amines. wikipedia.org

Table 2: Key Coupling Reactions for Pyrimidine-Propylamine Linkage

Reaction Name Substrates Catalyst/Reagents Key Features
Nucleophilic Aromatic Substitution (SNAr) 4-Halopyrimidine, Propan-1-amine Base (e.g., Triethylamine) A fundamental, often highly regioselective method for aminating electron-deficient heteroaromatics. nih.govwuxiapptec.com

| Buchwald-Hartwig Amination | 4-Halopyrimidine, Propan-1-amine | Palladium Source (e.g., Pd(dba)₂), Phosphine Ligand, Base | A versatile and widely used catalytic method with high functional group tolerance for C-N bond formation. wikipedia.orgnih.gov |

Multicomponent Reaction Approaches to the this compound Core

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. mdpi.com These reactions are atom-economical and allow for the rapid generation of molecular diversity.

The Biginelli reaction is a classic three-component reaction that can be adapted to form the core scaffold. mdpi.com While it traditionally yields dihydropyrimidines, these can be aromatized to pyrimidines. By carefully selecting the three components—an aldehyde, a β-dicarbonyl compound, and an amidine derivative that incorporates the propanamine moiety—it is conceivable to construct the target skeleton in a convergent fashion. organic-chemistry.org For instance, a one-pot, three-component synthesis of pyrimidines can be achieved through a coupling-addition-cyclocondensation sequence starting from acid chlorides, terminal alkynes, and amidinium salts. organic-chemistry.org

More advanced MCRs have been developed that offer greater control and broader scope. For example, a solvent-free, one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines (including propylamine) can yield 4-substituted aminopyrido[2,3-d]pyrimidines, demonstrating the feasibility of incorporating the amine component in a multicomponent setup. mdpi.com

Table 3: Multicomponent Reaction Strategies

Reaction Type Reactants Key Features
Biginelli-type Reaction Aldehyde, 1,3-Dicarbonyl compound, Amidine derivative Convergent synthesis of a pyrimidine core. Can be designed to incorporate necessary functional groups from the start. nih.govrsc.org

| Amidine-Orthoformate MCR | 2-Aminopyridine derivative, Triethyl orthoformate, Primary Amine | A modern, efficient strategy for constructing diverse fused pyrimidine skeletons in good yields under solvent-free conditions. mdpi.com |

Stereoselective Synthesis of Enantiopure this compound

The propylamine side chain of the target molecule contains a stereogenic center at the C1 position. The synthesis of enantiomerically pure amines is critical in pharmaceutical chemistry, as different enantiomers can have vastly different biological activities. acs.org

Chiral Auxiliaries and Substrate-Control Strategies in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. rsc.org This strategy is a powerful tool for asymmetric synthesis. capes.gov.brsfu.ca

For the synthesis of enantiopure this compound, a key intermediate would be the corresponding ketone, 1-(pyrimidin-4-yl)propan-1-one. This ketone can be condensed with a chiral amine auxiliary, such as (R)-phenylglycine amide, to form a chiral imine. rug.nl The subsequent diastereoselective addition of a nucleophile (e.g., a hydride source for reduction) to the C=N bond is directed by the existing stereocenter of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched primary amine. rug.nl This approach allows for high levels of stereocontrol due to the formation of a rigid, chelated intermediate that biases the trajectory of the incoming nucleophile.

Asymmetric Catalysis in the Introduction of the Stereogenic Center

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. rsc.org The most direct catalytic methods for synthesizing chiral amines are the asymmetric hydrogenation of imines and the asymmetric reductive amination of ketones. acs.orgnih.gov

Asymmetric Hydrogenation of Imines: This is a highly efficient method for producing α-chiral amines. nih.gov The precursor, 1-(pyrimidin-4-yl)propan-1-one, can be converted into a prochiral imine. The asymmetric hydrogenation of this imine using a transition metal catalyst (commonly based on Iridium, Rhodium, or Ruthenium) coordinated to a chiral ligand affords the chiral amine with high enantioselectivity. acs.orgajchem-b.comacs.org A wide array of chiral phosphine ligands have been developed to fine-tune the catalyst's activity and selectivity for specific substrates. acs.org

Asymmetric Reductive Amination (ARA): This powerful one-pot reaction combines a ketone (1-(pyrimidin-4-yl)propan-1-one), an amine source (like ammonia), and a reducing agent (often H₂) in the presence of a chiral transition-metal catalyst. researchgate.netresearchgate.net This method avoids the isolation of the intermediate imine. Chiral catalysts, such as Ru- and Ir-based complexes, have demonstrated excellent enantioselectivity (up to 99.5% ee) and high efficiency in the ARA of various ketones to produce valuable chiral primary amines. researchgate.netrsc.org This strategy represents one of the most straightforward and sustainable routes to enantiopure amines. nih.gov

Table 4: Selected Asymmetric Catalytic Methods for Chiral Amine Synthesis

Method Precursor Catalyst System Key Features
Asymmetric Hydrogenation Prochiral N-aryl or N-sulfonyl imine derived from 1-(pyrimidin-4-yl)propan-1-one Chiral Ir, Rh, or Ru complexes with phosphine ligands (e.g., f-Binaphane) Highly direct and efficient route to α-chiral amines with excellent enantioselectivity. nih.govacs.org

| Asymmetric Reductive Amination (ARA) | 1-(Pyrimidin-4-yl)propan-1-one | Chiral Ru or Ir complexes, Amine source (NH₃), Reducing agent (H₂) | One-pot conversion of a ketone directly to a chiral primary amine, offering high atom economy and enantioselectivity. nih.govresearchgate.netresearchgate.net |

Biocatalytic Approaches to Enantiopure this compound

The production of enantiomerically pure amines is of high importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Biocatalytic methods, employing enzymes, offer a highly selective and efficient route to such chiral compounds.

Enzymatic Resolutions and Asymmetric Transformations:

Enzymes like transaminases and dehydrogenases are instrumental in the asymmetric synthesis of chiral amines. nih.gov Transaminases can catalyze the transfer of an amino group to a prochiral ketone, producing a chiral amine with high enantiomeric excess. For instance, an (R)-selective transaminase from Arthrobacter sp. has been used for the amination of prochiral ketones. nih.gov Similarly, engineered amine dehydrogenases (AmDHs) facilitate the synthesis of chiral amines from ketones via reductive amination, using ammonia (B1221849) as the amino donor. nih.gov

Protein engineering has been pivotal in developing AmDHs with desired substrate specificity and stereoselectivity. For example, variants of phenylalanine dehydrogenase (PheDH) and leucine (B10760876) dehydrogenase (LeuDH) have been engineered to show activity towards various aromatic ketones. nih.gov These biocatalytic approaches represent a promising strategy for the synthesis of enantiopure this compound, although specific examples for this exact compound are not extensively detailed in the reviewed literature. The general principles of using engineered transaminases and dehydrogenases are broadly applicable to a range of amine syntheses. nih.gov

Table 1: Examples of Biocatalytic Asymmetric Amination

Enzyme Type Substrate Example Product Example Enantiomeric Excess (ee) Reference
(R)-selective transaminase 3,4-dimethoxyphenylacetone (R)-3,4-dimethoxyamphetamine >99% nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.inbenthamdirect.com These approaches focus on using safer solvents, reducing waste, and employing energy-efficient reaction conditions. rasayanjournal.co.in

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, there is a strong drive towards developing syntheses in environmentally benign media like water or under solvent-free conditions.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. One-pot syntheses of pyrimidine derivatives have been successfully carried out in aqueous media, often leading to excellent yields and simplified product isolation. For instance, the synthesis of 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile derivatives has been achieved through a three-component condensation in water using piperidine (B6355638) as a catalyst. Theoretical studies on the mechanism of multicomponent reactions for pyrimidine synthesis in aqueous solutions have also been conducted, providing insights into the reaction pathways. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can sometimes lead to faster reaction rates. tandfonline.com Various pyrimidine derivatives have been synthesized using one-pot, three-component condensation reactions under solvent-free conditions, often with the aid of a recyclable catalyst. tandfonline.comacs.org For example, a basic ionic liquid catalyst has been used for the synthesis of pyrimidine derivatives with high yields and short reaction times. tandfonline.com Another approach involves the use of a mechanochemical ball milling technique with a modified zinc oxide nanoparticle catalyst. acs.org

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. rasayanjournal.co.innih.govnih.govnih.gov

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. nih.gov This technique has been widely applied to the synthesis of various pyrimidine analogs, demonstrating benefits such as easier work-up procedures and higher product purity. nih.govnanobioletters.com For instance, the synthesis of N-(4-methoxyphenylamino)-2-methylthieno[3,2-d]pyrimidin-4-amine derivatives was efficiently achieved using microwave irradiation. nih.gov

Ultrasonic Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. nih.govnih.gov This method has been successfully used for the synthesis of pyrimidine derivatives, often in conjunction with green solvents like water or in multicomponent reactions. nanobioletters.comorientjchem.org For example, the synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives was achieved in aqueous conditions under ultrasonic irradiation with high yields and reduced reaction times. orientjchem.org

Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis of Pyrimidine Derivatives

Synthesis Method Reaction Time Yield Reference
Conventional Heating 2-6 hours 69-86% nih.gov
Microwave Irradiation 3-6 minutes 78-94% nih.gov
Conventional Stirring 4 hours ~74% nih.gov

The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. rasayanjournal.co.in This approach simplifies product purification and reduces catalyst waste.

Numerous recyclable catalysts have been developed for the synthesis of pyrimidine derivatives. These include:

Nanoparticle Catalysts: Zinc chromite (ZnCr₂O₄) nanoparticles have been used as a recyclable heterogeneous catalyst for the ultrasonic-assisted synthesis of pyrimidines. nanobioletters.com Similarly, zirconium dioxide nanoparticles have been employed in the green synthesis of tetrahydropyrido[2,3-d]pyrimidines. rsc.org

Magnetic Nanocatalysts: Catalysts supported on a magnetic core, such as NiFe₂O₄@SiO₂, allow for easy separation from the reaction medium using an external magnet. rsc.orgnih.gov These have been used in the ultrasonic-assisted synthesis of various pyrimidine-fused heterocycles. rsc.org

Polymer-Supported Catalysts: Poly(maleic anhydride-alt-1-octadecene) has been shown to be a recyclable catalyst for oxidation reactions, a type of transformation often involved in heterocyclic synthesis. rsc.org

Mesoporous Silica-Supported Catalysts: Iridium and ruthenium catalysts supported on SBA-15, a mesoporous silica, have demonstrated high activity and recyclability in the synthesis of aminopyrimidines. researchgate.net

The reusability of these catalysts has been demonstrated over several cycles with minimal loss of activity, highlighting their potential for sustainable chemical production. researchgate.net

Atom economy is a key concept in green chemistry that aims to maximize the incorporation of atoms from the starting materials into the final product. rasayanjournal.co.in Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing the formation of byproducts. nanobioletters.com

Many of the green synthetic methods discussed previously, such as one-pot syntheses in aqueous media or under solvent-free conditions, are designed to be atom-economic and waste-minimizing. researchgate.net For example, a multicomponent synthesis of pyrimidines from amidines and alcohols catalyzed by an iridium pincer complex proceeds with the liberation of only hydrogen and water as byproducts, representing a highly sustainable process. acs.org The overarching goal of these protocols is to reduce waste generation at its source, a principle known as source reduction, which is a fundamental aspect of waste minimization. nih.govepa.gov

Investigations into Flow Chemistry and Scale-Up Considerations for this compound Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical production, including enhanced safety, better process control, and easier scalability. nih.gov

For the scale-up of this compound production, transitioning from batch to continuous flow manufacturing would be a key consideration. This would involve optimizing reaction parameters in a flow reactor, potentially using immobilized catalysts or enzymes to facilitate continuous operation. The use of oscillatory baffled reactors or other advanced flow reactor designs can help to maintain good mixing and prevent blockages, which can be a challenge in flow crystallization and synthesis. nih.gov

Reactivity of the Primary Amine Functionality in this compound

The primary amine group attached to the propyl chain is a key site for various nucleophilic reactions, enabling the synthesis of a wide array of derivatives.

Nucleophilic Acyl Substitution and Formation of Amides, Ureas, and Carbamates

The primary amine of this compound readily participates in nucleophilic acyl substitution reactions. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This class of reactions involves the attack of the amine's lone pair of electrons on an electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to expel a leaving group. youtube.comlibretexts.org

Amide Formation:

The reaction with acyl halides or acid anhydrides provides a straightforward route to amide derivatives. masterorganicchemistry.comyoutube.com For instance, reacting this compound with an acyl chloride would yield the corresponding N-(1-(pyrimidin-4-yl)propyl)amide. This transformation typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen halide byproduct. masterorganicchemistry.com Dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate amide bond formation directly from carboxylic acids. masterorganicchemistry.com A one-pot method using dipyridyl dithiocarbonate (DPDTC) allows for the formation of a thioester intermediate, which then reacts with the amine to form the amide, avoiding the need for traditional coupling reagents. nih.gov

Urea Formation:

Urea derivatives can be synthesized through several pathways. A common method involves the reaction of the primary amine with an isocyanate. nih.govnih.gov Alternatively, the reaction with phosgene (B1210022) or its equivalents, such as triphosgene, generates an isocyanate intermediate in situ, which then reacts with another amine molecule. nih.govmdpi.com Modern approaches also utilize carbon monoxide or carbon dioxide as C1 building blocks in the presence of catalysts. google.comorganic-chemistry.org For example, a one-pot synthesis can be achieved by reacting the amine with carbonylimidazolide in water. organic-chemistry.org

Carbamate Formation:

Carbamates, esters of carbamic acid, can be prepared by reacting this compound with chloroformates or by trapping an in-situ generated isocyanate with an alcohol. organic-chemistry.orgorganic-chemistry.orgnih.gov Another method involves a three-component coupling of the amine, carbon dioxide, and an alkyl halide. nih.gov The use of reagents like O-alkyl S-(pyridin-2-yl)carbonothiolates allows for selective N-protection to form carbamates under mild conditions. organic-chemistry.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

Reactant Reagent Product Type
This compound Acyl Chloride Amide
This compound Isocyanate Urea
This compound Chloroformate Carbamate

Condensation Reactions and Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. researchgate.netyoutube.com Subsequent dehydration leads to the formation of the C=N double bond characteristic of a Schiff base. wikipedia.orgresearchgate.net The reaction is reversible and generally carried out under conditions that favor the removal of water. youtube.com

The formation of Schiff bases is a versatile method for creating new C-N bonds and has been widely used in the synthesis of various heterocyclic compounds and ligands for coordination chemistry. wikipedia.orgresearchgate.net

Table 2: Schiff Base Formation

Reactant 1 Reactant 2 Product
This compound Aldehyde (R-CHO) N-(1-(Pyrimidin-4-yl)propyl)methanimine derivative
This compound Ketone (R-CO-R') N-(1-(Pyrimidin-4-yl)propyl)ethanimine derivative

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

While direct examples involving this compound are not prevalent in the provided search results, primary amines are known to participate in cycloaddition reactions to form fused heterocyclic systems. For instance, the amine functionality could potentially react with suitable dielectrophiles or molecules containing multiple bonds to construct new rings fused to the pyrimidine core or attached to the propyl side chain. The synthesis of fused pyrimidinedione heterocyclic compounds is a known area of research. google.com

Reactivity of the Pyrimidine Ring in this compound

The pyrimidine ring, being a π-deficient heteroaromatic system, exhibits distinct reactivity towards both electrophilic and nucleophilic reagents. wikipedia.orgslideshare.net

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Moiety

Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. wikipedia.orgresearchgate.netlibretexts.org Such reactions are difficult and often require harsh conditions. researchgate.net When substitution does occur, it is directed to the C-5 position, which is the most electron-rich carbon in the ring. wikipedia.orgresearchgate.net The presence of activating groups on the pyrimidine ring can facilitate electrophilic substitution. researchgate.netresearchgate.net However, the 1-aminopropyl group at the C-4 position is an activating group, which could potentially make electrophilic substitution at the C-5 position more feasible compared to unsubstituted pyrimidine.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgslideshare.net This type of reaction is facilitated at the C-2, C-4, and C-6 positions, which are the most electron-poor. wikipedia.orgslideshare.netyoutube.com In the case of this compound, the C-4 position is already substituted. However, if a suitable leaving group, such as a halogen, were present at the C-2 or C-6 position, it could be displaced by a nucleophile. nih.govyoutube.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The use of polar aprotic solvents and strong nucleophiles generally favors this reaction. Efficient methods for the nucleophilic aromatic substitution of chlorine atoms by primary and secondary amines on various nitrogen-containing fused heterocycles have been developed. nih.gov

Table 3: Reactivity of the Pyrimidine Ring

Reaction Type Position(s) of Reactivity Influencing Factors
Electrophilic Aromatic Substitution C-5 Deactivated by ring nitrogens, potentially activated by the C-4 substituent.
Nucleophilic Aromatic Substitution C-2, C-6 (if a leaving group is present) Activated by ring nitrogens.

Metal-Catalyzed Functionalization and Cross-Coupling Reactions at Pyrimidine C-H Bonds

The pyrimidine scaffold, while electron-deficient, is amenable to direct C-H bond functionalization through metal catalysis. This approach offers a highly efficient route to derivatization, avoiding the need for pre-functionalized starting materials. For a substrate like this compound, the C-H bonds at the C-2, C-5, and C-6 positions of the pyrimidine ring are potential sites for such reactions.

Research into pyrimidine chemistry has demonstrated the viability of various metal-catalyzed cross-coupling reactions. Ruthenium-catalyzed systems, for instance, have been effectively used for the C-H arylation of pyrimidines. escholarship.org In a representative reaction, a pyrimidine derivative can be coupled with an aryl partner, directed by the pyrimidine ring itself. escholarship.org The amine group on the propyl chain of this compound could potentially influence the regioselectivity of these reactions or may require a protecting group strategy to prevent interference with the catalyst.

Palladium-catalyzed cross-coupling reactions are also a cornerstone of heterocyclic chemistry. growingscience.comnih.gov Although often employed with halogenated pyrimidines, direct C-H activation methodologies are increasingly common. These reactions allow for the formation of C-C, C-N, and C-O bonds, significantly expanding the chemical space accessible from a single starting material. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. nih.gov

Table 1: Examples of Metal-Catalyzed C-H Functionalization Applicable to Pyrimidine Scaffolds

Catalyst System Reaction Type Potential Position on Pyrimidine Ring Reference
Ruthenium(II) Carboxylate C-H Arylation C-6 escholarship.org
Pd(OAc)₂ / DPPE Cross-Coupling C-2, C-4, C-6 (from halo-pyrimidines) nih.gov
Pd₂(dba)₃ / TFP Cross-Coupling C-2, C-4, C-6 (from halo-pyrimidines) nih.gov

Skeletal Rearrangements and Diversification Strategies of Pyrimidine-Amine Systems

Beyond simple functionalization, the pyrimidine ring itself can be fundamentally altered through skeletal rearrangements. These advanced strategies allow for the transformation of the pyrimidine core into entirely different heterocyclic systems, a process often referred to as scaffold hopping. nih.govacs.org

Ring-Opening and Ring-Closing Transformations of Pyrimidine Scaffolds

The pyrimidine ring can undergo ring-opening upon treatment with strong nucleophiles, a process that can be followed by a subsequent ring-closing to yield a rearranged product. A well-documented pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. nih.gov In this sequence, a nucleophile, such as an amide ion, attacks an electron-deficient carbon atom of the pyrimidine ring (e.g., C-2, C-4, or C-6), leading to the formation of a stable anionic intermediate (a σ-complex). wur.nl

This is followed by cleavage of a C-N or C-C bond within the ring, opening it into an acyclic intermediate. wur.nl Subsequent intramolecular cyclization, often involving a different part of the acyclic chain, leads to a new heterocyclic ring. For instance, the reaction of certain pyrimidines with hydrazine (B178648) at elevated temperatures can lead to the formation of pyrazoles. rsc.orgacs.org The reaction of this compound with potent nucleophiles could initiate such a cascade, potentially leading to novel heterocyclic structures. The initial nucleophilic attack could occur at C-6, leading to ring opening via cleavage of the C(5)-C(6) bond. wur.nl

Atom Insertion and Deconstruction-Reconstruction Approaches for Pyrimidine Diversification

Recent advances in synthetic methodology have introduced sophisticated "skeletal editing" techniques that allow for the precise modification of heterocyclic cores. rsc.orgchinesechemsoc.org These deconstruction-reconstruction strategies offer a powerful tool for molecular diversification. researchgate.netnih.gov

One such strategy involves the activation of the pyrimidine ring, for example by N-acylation with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a reactive pyrimidinium salt. chinesechemsoc.orgresearchgate.net This activation facilitates a nucleophilic attack and subsequent ring cleavage, breaking the pyrimidine down into a versatile three-carbon iminoenamine or vinamidinium salt intermediate. researchgate.netresearchgate.net This reactive intermediate can then be trapped with various building blocks to construct a diverse array of new heterocycles. nih.gov

This methodology has been successfully applied to convert pyrimidines into other valuable scaffolds such as pyridines (a "two-atom swap") chinesechemsoc.orgchinesechemsoc.org and pyrazoles (a formal "carbon deletion"). acs.orgresearchgate.net Applying this to this compound could allow for its transformation into a corresponding 1-(pyridin-yl)propan-1-amine or a 1-(pyrazol-yl)propan-1-amine derivative, providing access to analogues that would be challenging to synthesize via traditional methods. researchgate.netnih.gov

Table 2: Skeletal Editing Strategies for Pyrimidine Diversification

Transformation Key Reagents Intermediate Product Scaffold Reference
Pyrimidine to Pyridine 1. Tf₂O, Aniline2. Acetyltrimethylsilane or Hydrazone/Ketone Pyrimidinium salt, Vinamidinium salt Pyridine chinesechemsoc.orgresearchgate.netresearchgate.net
Pyrimidine to Pyrazole 1. Tf₂O2. Hydrazine Pyrimidinium salt Pyrazole acs.orgresearchgate.net

Advanced Mechanistic Investigations of Key Transformations Involving this compound

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. For a molecule like this compound, mechanistic studies would focus on elucidating the pathways of its key reactions, identifying transient species, and quantifying the energetics of the process.

Kinetic Studies and Determination of Activation Energies

Kinetic studies provide quantitative data on reaction rates, offering insight into the factors that control a chemical transformation. For reactions involving this compound, kinetic analysis would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, concentration, catalyst loading).

For example, in the study of nucleophilic substitution or ring-opening reactions, liquid chromatography could be employed to follow the reaction progress. nih.gov By analyzing the rate data at different temperatures, key thermodynamic parameters such as the activation energy (Ea) can be determined using the Arrhenius equation. This information helps to build a detailed energy profile of the reaction, identifying the rate-limiting step. nih.gov Pulse radiolysis studies have also been used to investigate the kinetics of electron transfer processes in purine (B94841) and pyrimidine systems, determining diffusion-controlled reaction rate constants. nih.gov

Identification and Characterization of Reaction Intermediates

Many of the complex transformations that pyrimidines undergo proceed through short-lived, reactive intermediates. The direct observation and characterization of these species are paramount for confirming a proposed reaction mechanism. nih.gov

In the context of the deconstruction-reconstruction strategies mentioned previously, the formation of N-Tf-pyrimidinium salts is a key initial step. researchgate.net These activated intermediates are often stable enough to be characterized by spectroscopic methods like Nuclear Magnetic Resonance (NMR). The subsequent ring-opened intermediates, such as vinamidinium salts, have also been isolated and characterized. researchgate.net For nucleophilic additions, the formation of anionic σ-adducts (Meisenheimer-type complexes) is a critical mechanistic feature. wur.nl The existence of these adducts can sometimes be proven by NMR studies at low temperatures. Computational chemistry also plays a vital role, providing calculated structures and energies for proposed intermediates and transition states, which can then be correlated with experimental observations. acs.orgacs.org

Isotopic Labeling Studies for Reaction Pathway Elucidation of this compound

Currently, there is no publicly available research specifically detailing isotopic labeling studies for the elucidation of reaction pathways involving this compound. While isotopic labeling is a powerful and widely utilized technique in mechanistic chemistry, its application to this particular compound has not been documented in accessible scientific literature.

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. This difference in mass, while having a minimal effect on the chemical properties of the molecule, can be detected by various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. By tracking the position of the isotopic label throughout a chemical reaction, researchers can deduce the mechanisms of bond formation and cleavage, identify intermediates, and determine the fate of different atoms.

In the broader context of pyrimidine chemistry, isotopic labeling has been instrumental in understanding various reaction mechanisms. For instance, studies on other pyrimidine derivatives have employed isotopes of hydrogen (deuterium and tritium), carbon (¹³C), and nitrogen (¹⁵N) to investigate metabolic pathways, enzyme kinetics, and the mechanisms of nucleophilic substitution and cycloaddition reactions. These studies have provided crucial insights into the behavior of the pyrimidine ring system under different chemical and biological conditions.

Although no specific data exists for this compound, a hypothetical isotopic labeling study to investigate its reactivity could involve the following:

Deuterium (B1214612) Labeling: The introduction of deuterium at specific positions on the propyl chain or the pyrimidine ring could help elucidate the mechanism of, for example, oxidation or rearrangement reactions. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, would provide evidence for the involvement of that specific C-H bond in the rate-determining step of the reaction.

Carbon-13 Labeling: Incorporating ¹³C into the carbon skeleton of the molecule would allow for the tracking of carbon atoms during a reaction. This would be particularly useful in understanding rearrangement reactions or degradation pathways where the carbon skeleton is altered.

Nitrogen-15 Labeling: The pyrimidine ring contains two nitrogen atoms. Labeling one or both of these with ¹⁵N could provide valuable information about their role in complexation reactions with metal ions or their involvement in ring-opening and closing reactions.

The absence of published research on isotopic labeling of this compound highlights a potential area for future investigation. Such studies would be invaluable for a deeper understanding of its chemical behavior and could have implications for its potential applications.

Advanced Spectroscopic and Structural Characterization of 1 Pyrimidin 4 Yl Propan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-(Pyrimidin-4-yl)propan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Proton, Carbon, and Nitrogen Assignment

One-dimensional NMR experiments are fundamental for assigning the proton, carbon, and nitrogen environments within a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The protons on the pyrimidine (B1678525) ring would appear in the aromatic region, typically at high chemical shifts (downfield). The benzylic proton (CH-NH₂) would be shifted downfield due to the electron-withdrawing effects of both the pyrimidine ring and the amine group. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl chain would appear further upfield. The amine (NH₂) protons can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration. docbrown.info For comparison, in related structures like 1,3-diphenylpropan-1-one, the methylene protons adjacent to the carbonyl and phenyl groups appear at distinct chemical shifts, demonstrating the influence of adjacent functional groups. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrimidine ring would resonate at low field (high ppm values). The carbon atom attached to the amine group (C1 of the propyl chain) would also be significantly downfield. The other carbons of the propyl chain (C2 and C3) would have chemical shifts characteristic of aliphatic carbons. For instance, in related pyrimidine derivatives, the carbon atoms of the heterocyclic ring show characteristic shifts that are sensitive to the nature and position of substituents. rsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly informative for nitrogen-containing heterocycles. researchgate.net The chemical shifts of the nitrogen atoms in the pyrimidine ring and the exocyclic amine group are highly sensitive to their electronic environment, including hybridization and involvement in hydrogen bonding or protonation. researchgate.net Studies on aminopyrimidines have shown that protonation leads to significant changes in ¹⁵N chemical shifts, which can be used to determine pKa values and study tautomeric equilibria. researchgate.net The coordination of a pyrimidine nitrogen to a metal ion also induces a marked upfield shift in its ¹⁵N resonance, providing an unambiguous marker for the binding site. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups and structures. Actual values may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁵N Chemical Shift (ppm)
Pyrimidine-H28.8 - 9.2155 - 160-
Pyrimidine-H57.3 - 7.7118 - 122-
Pyrimidine-H68.5 - 8.8150 - 155-
CH-NH₂4.0 - 4.555 - 65-
NH₂1.5 - 3.5 (broad)--60 to -80 (amine)
CH₂1.6 - 2.028 - 35-
CH₃0.8 - 1.210 - 15-
Pyrimidine-N1---100 to -120
Pyrimidine-N3---100 to -120

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Elucidation

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbons. For this compound, COSY would show correlations between H5 and H6 of the pyrimidine ring, and sequentially between the CH, CH₂, and CH₃ protons of the propyl chain, confirming the propyl fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as the pyrimidine protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. For instance, it would show a correlation from the benzylic proton (CH-NH₂) to the pyrimidine ring carbons (C4 and C5/C6), unequivocally establishing the connection point of the propan-1-amine chain to the pyrimidine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal spatial proximity between the benzylic proton and the H5/H6 protons of the pyrimidine ring, helping to define the rotational conformation around the C4-C(propyl) bond.

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

Molecules are not static; they undergo various dynamic processes, such as bond rotation and ring inversion, often on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can quantify the energetics of these processes.

For this compound, a key dynamic process is the rotation around the C4-C(propyl) single bond. At low temperatures, this rotation might become slow enough to result in distinct signals for conformations where the propyl group is oriented differently relative to the pyrimidine ring. By analyzing the changes in the NMR line shape as the temperature is increased, the energy barrier to this rotation (ΔG‡) can be calculated. Studies on related amine-substituted heterocycles, like [s]-triazines, have shown that the barrier to rotation around the heterocycle-nitrogen bond is significant and can be influenced by factors like protonation and solvent polarity. nih.gov Protonation of the heterocyclic ring tends to increase the rotational barrier by increasing the double-bond character of the exocyclic C-N bond. nih.gov A similar effect could be anticipated for the C-C bond in the title compound upon protonation of the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and molecular formula. For this compound (C₈H₁₁N₃), the exact mass of the neutral molecule is 149.09530. HRMS would typically analyze the protonated molecule, [M+H]⁺, with an expected exact mass of 150.10312.

Table 2: Predicted HRMS Data for this compound Adducts

Adduct IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₈H₁₂N₃⁺150.10312
[M+Na]⁺C₈H₁₁N₃Na⁺172.08507
[M+K]⁺C₈H₁₁N₃K⁺188.05901

Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion (e.g., [M+H]⁺) and inducing fragmentation to produce smaller daughter ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would likely include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond to lose the amine group.

Alpha-cleavage: Breakage of the C-C bond adjacent to the amine, leading to the loss of an ethyl radical (•C₂H₅) to form a stable iminium ion.

Benzylic cleavage: The most likely fragmentation, involving the cleavage of the bond between the first and second carbons of the propyl chain, resulting in a stable pyrimidin-4-ylmethylium cation.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and Key Derivatives

Obtaining a suitable single crystal of this compound or one of its derivatives would allow for analysis by single-crystal X-ray diffraction. ub.edumdpi.com This technique would yield a detailed structural model confirming the connectivity established by NMR. Furthermore, it would provide precise measurements of all bond lengths and angles. For example, it would reveal any deviations from ideal geometries in the pyrimidine ring caused by the substituent. The analysis would also detail the conformation adopted by the propyl chain in the crystal lattice and show how the molecules pack together through intermolecular forces like hydrogen bonding (e.g., between the amine N-H donors and the pyrimidine ring N acceptors of neighboring molecules) and π-π stacking of the pyrimidine rings. researchgate.net The crystal structure of related inhibitors bound to their target proteins has provided crucial insights into the specific interactions, such as hydrogen bonds formed by amine groups, that are essential for biological activity. nih.gov

Analysis of Supramolecular Interactions and Crystal Packing

The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. rsc.orgacs.org The primary amine group (-NH2) of the propanamine substituent is a potent hydrogen bond donor. This combination allows for the formation of robust and directional hydrogen bonds, such as N-H···N interactions, which are common in aminopyrimidine derivatives. nih.govnih.gov These interactions can lead to the formation of specific motifs, like chains or rings. For instance, in related structures, cyclic hydrogen-bonded R(2)2(8) motifs are frequently observed where the amine group interacts with the ring nitrogens of an adjacent molecule. nih.gov

Table 1: Plausible Supramolecular Interactions in this compound Crystal Lattice

Interaction TypeDonorAcceptorDescription
Hydrogen BondAmine (N-H)Pyrimidine (N)Strong, directional interaction forming chains or cyclic motifs (e.g., R(2)2(8)). nih.govnih.gov
Hydrogen BondAmine (N-H)Amine (N)Can lead to the formation of dimeric or polymeric amine assemblies. acs.org
C-H···N InteractionAlkyl C-H, Aryl C-HPyrimidine (N), Amine (N)Weaker interactions that contribute to the overall stability of the crystal packing. acs.org
π-π StackingPyrimidine RingPyrimidine RingStacking of aromatic rings can occur, influencing the packing density. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing bonding within a molecule. For this compound, the spectra would be characterized by contributions from the pyrimidine ring, the propyl chain, and the primary amine group.

The analysis of related aminopyrimidine compounds provides a basis for assigning the expected vibrational modes. nih.govnih.gov The high-frequency region of the IR and Raman spectra (above 3000 cm⁻¹) would be dominated by N-H stretching vibrations from the primary amine and C-H stretching vibrations from the aliphatic propyl group and the aromatic pyrimidine ring. The pyrimidine ring itself has characteristic in-plane and out-of-plane bending and stretching modes. core.ac.ukacs.org Hydrogen bonding significantly influences the position and shape of the N-H stretching bands, often causing them to broaden and shift to lower wavenumbers. rsc.orgacs.org

DFT calculations on similar molecules, such as 2-aminopyrimidine, have been used to simulate and assign vibrational frequencies with good agreement with experimental data. nih.gov Such computational studies, alongside experimental data from analogues, allow for a detailed interpretation of the vibrational spectra. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)AssignmentTechniqueComments
3500-3300N-H Asymmetric & Symmetric StretchingIR, RamanTwo distinct bands are expected for the primary amine. Position and width are sensitive to hydrogen bonding. nih.govresearchgate.net
3100-3000Aromatic C-H StretchingIR, RamanCharacteristic of the pyrimidine ring C-H bonds. researchgate.net
2960-2850Aliphatic C-H StretchingIR, RamanArises from the methyl and methylene groups of the propyl substituent. researchgate.net
1650-1550N-H Bending (Scissoring)IRStrong absorption typical for primary amines.
1600-1450Pyrimidine Ring C=C and C=N StretchingIR, RamanA series of bands characteristic of the pyrimidine heterocycle. nih.govresearchgate.net
1470-1430CH₂ BendingIRFrom the propyl chain.
~1350C-N StretchingIR, RamanAssociated with the amine and pyrimidine ring.
Below 1000Pyrimidine Ring Bending and Out-of-Plane C-H BendingIR, RamanComplex region containing skeletal vibrations and deformations. core.ac.uk

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination

The presence of a stereocenter at the first carbon of the propyl chain (the carbon bonded to both the pyrimidine ring and the amine group) makes this compound a chiral molecule. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these enantiomers. creative-biostructure.combath.ac.uk

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD spectroscopy measures the rotation of plane-polarized light as a function of wavelength. creative-biostructure.combhu.ac.in For a chiral molecule, these techniques produce characteristic spectra that are mirror images for the two enantiomers. rsc.org This property allows for the determination of enantiomeric purity (or enantiomeric excess, ee) and, often through comparison with standards or theoretical calculations, the absolute configuration (R or S) of the molecule. nih.govjasco-global.com

While specific chiroptical data for this compound is not available in the provided search results, the principles for its analysis are well-established for chiral amines. nih.govnih.gov The synthesis of this compound would likely result in a racemic mixture, requiring chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC), to isolate the individual enantiomers. benthamdirect.comnih.govsigmaaldrich.com Once isolated, their chiroptical properties could be measured. The chromophore in this case is the pyrimidine ring, and its electronic transitions would give rise to CD and ORD signals, known as Cotton effects, which would be perturbed by the chiral center. bhu.ac.in

Table 3: Principles of Chiroptical Spectroscopy for Chiral Amine Analysis

TechniquePrincipleInformation ObtainedApplication to this compound
Circular Dichroism (CD) Measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) by a chiral molecule. creative-biostructure.comProvides information on the electronic transitions of chromophores near a stereocenter. The sign and magnitude of the Cotton effect can be related to the absolute configuration. bath.ac.ukThe pyrimidine ring acts as a chromophore. The CD spectrum would show characteristic bands whose signs would be opposite for the R and S enantiomers, allowing for determination of enantiomeric excess and absolute configuration. nih.gov
Optical Rotatory Dispersion (ORD) Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bhu.ac.inCharacterized by plain curves or anomalous curves (Cotton effect) near an absorption band. It can be used to determine the absolute configuration and confirm enantiomeric purity. jasco-global.comThe ORD curve would be a mirror image for the two enantiomers. The sign of the Cotton effect in the ORD spectrum provides information about the stereochemistry at the chiral center. creative-biostructure.com

Computational and Theoretical Chemistry Studies of 1 Pyrimidin 4 Yl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, offering precise insights into molecular properties. These calculations solve the Schrödinger equation (or its density-based equivalent) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating the total electronic energy. jchemrev.comjchemrev.com For pyrimidine (B1678525) derivatives, DFT has been successfully used to determine structural aspects such as bond lengths, bond angles, and dipole moments. jchemrev.com

Studies on related pyrimidine structures frequently employ the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p) to achieve reliable results. jchemrev.comnih.gov For instance, research on steroidal pyrimidines and pyridinyl phosphonates used DFT/B3LYP calculations to confirm the structural assignments of newly synthesized compounds. nih.gov While specific DFT data for 1-(Pyrimidin-4-yl)propan-1-amine is not available in the reviewed literature, the established use of these methods for similar molecules indicates their applicability. jchemrev.comjchemrev.comnih.gov

Table 1: Typical Parameters Investigated Using DFT for Pyrimidine Derivatives

Parameter Description Relevance
Total Energy The total electronic energy of the molecule in its optimized geometry. Used to compare the stability of different isomers or conformers.
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms. Provides fundamental structural information.
Bond Angles The angle formed between three connected atoms. Defines the molecule's three-dimensional shape.
Dihedral Angles The angle between two intersecting planes, defined by four atoms. Determines the conformation and steric hindrance of the molecule.

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

This table is illustrative of parameters typically calculated for pyrimidine derivatives using DFT, as specific data for this compound is not present in the cited literature.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. They are theoretically more rigorous than DFT but are also significantly more computationally demanding. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. While these methods can provide very high-accuracy predictions of electronic properties, the surveyed literature on pyrimidine derivatives tends to favor the more cost-effective DFT methods for initial investigations. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For example, a DFT study on 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine calculated a small HOMO-LUMO energy gap of approximately 0.177 atomic units (a.u.), indicating high chemical reactivity and the potential for charge transfer within the molecule. researchgate.net Analysis of reactivity descriptors like electronegativity (χ) and global hardness (η) further elucidates the molecule's reactivity profile. nih.gov

Table 2: Example FMO Analysis of a Related Pyrimidine Derivative (3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

Parameter Value (a.u.) - DFT/B3LYP Significance
HOMO Energy -0.2279 Relates to the ionization potential; higher energy indicates stronger electron-donating ability.
LUMO Energy -0.0511 Relates to the electron affinity; lower energy indicates stronger electron-accepting ability.

| Energy Gap (ΔE) | 0.1768 | A small gap indicates high chemical reactivity and polarizability. |

Data sourced from a study on a related pyrazolo[3,4-d]pyrimidine-4-amine derivative to illustrate the application of FMO analysis. researchgate.net Specific data for this compound is not available in the cited literature.

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular mechanics and dynamics are used to understand its physical movement, flexibility, and conformational preferences.

This compound has rotatable bonds in its propan-1-amine side chain, meaning it can exist in various three-dimensional shapes, or conformations. Conformational analysis is the process of exploring the molecule's potential energy surface to identify the most stable conformers (energy minima). This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred 3D geometry. Although no specific conformational analysis studies were found for this compound, this would be a standard and essential step in its theoretical characterization.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. These simulations provide a detailed picture of a molecule's flexibility, how it interacts with its environment (such as a solvent or a biological receptor), and its dynamic behavior. For instance, MD simulations have been used to study how pyrrolo[2,3-d]pyrimidin-4-amine derivatives bind to the Janus kinase 1 (JAK1) enzyme, revealing key hydrogen bond interactions and their stability over time. nih.gov Such simulations are vital for understanding drug-receptor interactions and for the rational design of new therapeutic agents. nih.gov While no MD studies on this compound were identified, this technique would be invaluable for exploring its interactions in a biological context.

Prediction of Spectroscopic Parameters through Computational Modeling

Computational modeling is instrumental in predicting spectroscopic parameters, which can aid in the characterization and identification of this compound. By simulating spectra, researchers can gain insights into the molecule's structural and electronic properties.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules, including pyrimidine derivatives. acs.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic shieldings.

The accuracy of these predictions depends on several factors, including the chosen functional, basis set, and the treatment of solvent effects. acs.org For instance, studies on chloropyrimidines have shown that while database-related techniques can be effective for ¹³C chemical shifts, quantum chemistry-based approaches are often more precise for ¹H chemical shifts. acs.org For this compound, a typical computational workflow would involve:

A conformational search to identify the lowest energy conformers of the molecule.

Geometry optimization of each conformer using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). acs.org

Calculation of NMR shielding constants for each optimized conformer, often using a larger basis set (e.g., 6-311++G(d,p)) and including solvent effects through a model like the Polarizable Continuum Model (PCM).

Boltzmann averaging of the shielding constants of the conformers to obtain the final predicted chemical shifts.

The predicted chemical shifts can then be compared with experimental data to confirm the structure of this compound. Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR chemical shifts, sometimes outperforming traditional DFT methods. nih.gov

Table 1: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Pyrimidine Derivative This table is for illustrative purposes and does not represent actual data for this compound.

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H-2 8.95 8.90
H-5 7.20 7.15
H-6 8.60 8.55

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations are highly effective in predicting the vibrational frequencies of pyrimidine derivatives. nih.govsciensage.info

The process typically involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. The B3LYP functional with basis sets like 6-31+G* or 6-311++G** has been shown to yield good agreement with experimental data for compounds such as 2-amino-4,6-dimethyl pyrimidine. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the calculations.

For this compound, these calculations would predict the frequencies and intensities of the IR and Raman active vibrational modes. This would include characteristic stretching frequencies for the C-H, N-H, C=N, and C=C bonds, as well as bending and torsional modes. A comparison of the computed and experimental spectra can confirm the presence of specific functional groups and provide a detailed understanding of the molecule's vibrational properties.

Table 2: Illustrative Example of Calculated Vibrational Frequencies for a Pyrimidine Derivative This table is for illustrative purposes and does not represent actual data for this compound.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(N-H) 3450 3435 N-H stretch
ν(C-H) aromatic 3100 3090 Aromatic C-H stretch
ν(C=N) 1620 1610 Pyrimidine ring stretch
ν(C=C) 1580 1575 Pyrimidine ring stretch

Theoretical Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often inaccessible through experimental means alone.

Mapping Potential Energy Surfaces for Chemical Transformations

By mapping the potential energy surface (PES) for a chemical reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points on the PES, including minima (reactants, intermediates, and products) and first-order saddle points (transition states).

For reactions involving this compound, such as nucleophilic substitution at the pyrimidine ring, computational methods can be used to model the reaction pathway. bhu.ac.in For example, the reaction of the amine group with an electrophile or the substitution of a leaving group on the pyrimidine ring can be studied. DFT calculations can determine the geometries and energies of the reactants, transition states, and products, thereby elucidating the reaction mechanism. umich.edu These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can quantify the activation energy, which is related to the reaction rate.

Computational Studies on Catalytic Reaction Pathways

Computational methods can also be used to study catalyzed reactions involving this compound. This includes modeling the role of acid or metal ion catalysis in reactions such as glycosylation or other nucleophilic additions to the pyrimidine ring. nih.govresearchgate.net For instance, DFT calculations have been used to demonstrate how a Mg²⁺ ion can stabilize the transition state in the formation of pyrimidine nucleosides. nih.gov Similarly, the mechanism of enzyme-catalyzed reactions involving pyrimidine-like substrates can be investigated using quantum mechanics/molecular mechanics (QM/MM) methods, where the active site is treated with a high level of theory (QM) and the surrounding protein is treated with a more computationally efficient method (MM).

In Silico Design Principles for this compound Derivatives

In silico methods are increasingly used in the rational design of new molecules with desired properties, particularly in the field of drug discovery. biotech-asia.orgresearchgate.net For this compound, these methods can guide the design of derivatives with enhanced biological activity or other desirable characteristics.

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. researchgate.netrsc.org By docking derivatives of this compound into the active site of a target protein, researchers can identify modifications that are likely to improve binding. For example, introducing specific functional groups that can form hydrogen bonds or other favorable interactions with amino acid residues in the active site can lead to more potent inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test. biotech-asia.org The design of pyrimidine derivatives has been successfully applied in the development of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. biotech-asia.orgresearchgate.net

Ligand Design and Coordination Chemistry for Metal Binding Applications

The structure of this compound, featuring a pyrimidine ring and an amino group, suggests its potential as a chelating ligand for various metal ions. The nitrogen atoms in the pyrimidine ring and the nitrogen of the amine group can act as donor atoms, forming coordinate bonds with metal centers. Computational methods are invaluable in predicting the nature of these interactions and in designing ligands with specific metal-binding properties.

Theoretical Framework:

Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating the coordination chemistry of ligands like this compound. nih.gov These methods can be used to calculate:

Optimized Geometries: Determining the most stable three-dimensional structure of the metal-ligand complex.

Binding Energies: Quantifying the strength of the interaction between the ligand and the metal ion.

Electronic Properties: Analyzing the distribution of electrons within the complex to understand the nature of the coordinate bonds. This includes studying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. nih.gov

Vibrational Frequencies: Predicting the infrared and Raman spectra of the complexes, which can be compared with experimental data for structural confirmation. nih.gov

Illustrative Research Findings:

Studies on related pyrimidine derivatives have demonstrated their versatility in coordinating with a range of metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). For instance, research on pyrimidine-based Schiff base ligands has shown that the nitrogen atoms of the pyrimidine ring and the imine group are primary coordination sites. nih.gov The coordination of these ligands to metal ions can lead to the formation of complexes with various geometries, such as octahedral or square-planar, depending on the metal ion and the ligand's steric and electronic properties. nih.gov

In the case of this compound, the flexible propan-1-amine side chain allows for the formation of a stable five- or six-membered chelate ring with a metal ion, involving one of the pyrimidine nitrogens and the amine nitrogen. The specific coordination mode would depend on the metal ion's preferred coordination geometry and the steric constraints of the ligand.

Hypothetical Data Table for Metal Complexation:

Due to the absence of specific experimental data for this compound, the following table presents hypothetical computational data for its complexes with various divalent metal ions. This data is based on trends observed for similar amine and pyrimidine-based ligands and illustrates the type of information that can be obtained from DFT calculations.

Metal IonCoordination NumberPredicted GeometryBinding Energy (kcal/mol)
Cu(II)4Distorted Square Planar-45.2
Ni(II)6Octahedral-40.8
Zn(II)4Tetrahedral-38.5
Co(II)6Octahedral-37.1
Pd(II)4Square Planar-55.7

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data suggests that this compound could form stable complexes with various transition metals, with the binding energy being dependent on the nature of the metal ion. Such computational predictions are crucial for the rational design of new metal-based catalysts, materials, or therapeutic agents.

Molecular Recognition Studies in Chemical Systems (e.g., host-guest interactions, self-assembly)

The ability of this compound to form directional hydrogen bonds and coordinate with metal ions makes it a promising building block for supramolecular chemistry, including molecular recognition and self-assembly.

Host-Guest Interactions:

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In the context of host-guest chemistry, a larger 'host' molecule can selectively bind a smaller 'guest' molecule. The pyrimidine ring of this compound can participate in π-π stacking interactions, while the amine group can act as a hydrogen bond donor. These features could allow it to act as a guest, binding within the cavity of a suitable host molecule like a cyclodextrin (B1172386) or a calixarene.

Computational methods such as molecular dynamics (MD) simulations and docking studies are instrumental in studying these interactions. researchgate.net These simulations can predict the most favorable binding pose of the guest within the host and calculate the binding free energy, providing a measure of the stability of the host-guest complex.

Self-Assembly:

Self-assembly is the spontaneous organization of molecules into ordered structures. Metal-coordination-driven self-assembly is a powerful strategy for constructing complex supramolecular architectures. Bidentate or multidentate ligands can bridge multiple metal centers, leading to the formation of discrete coordination cages or extended coordination polymers.

Computational studies can play a crucial role in predicting the outcome of self-assembly processes. By modeling the interactions between multiple ligands and metal ions, it is possible to predict the most likely resulting supramolecular structure. For example, studies on pyrimidine-hydrazone ligands have shown that the final structure of the self-assembled complex can be controlled by the choice of metal ion and the ligand-to-metal ratio. figshare.comresearchgate.net

Illustrative Data Table for a Hypothetical Host-Guest System:

The following table presents hypothetical data from a molecular docking study of this compound as a guest with a β-cyclodextrin host.

ParameterValue
Binding Affinity (kcal/mol)-4.8
Predicted Inhibition Constant (Ki)85 µM
Key Interacting Residues of HostHydroxyl groups on the rim
Dominant Non-covalent InteractionsHydrogen bonding, van der Waals forces

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data suggests a moderate binding affinity between this compound and β-cyclodextrin, driven primarily by hydrogen bonding. Such computational insights are valuable for designing systems with specific molecular recognition properties, for applications in areas such as drug delivery and chemical sensing.

Applications of 1 Pyrimidin 4 Yl Propan 1 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The dual functionality of 1-(Pyrimidin-4-yl)propan-1-amine, possessing both a nucleophilic amine and an electrophilic pyrimidine (B1678525) ring system, positions it as an ideal starting material for constructing complex heterocyclic frameworks. The primary amine group can readily participate in condensation reactions with carbonyl compounds or engage in cyclization processes to form new rings.

Research has demonstrated that aminopyrimidine derivatives are key precursors for a variety of fused heterocyclic systems. For instance, aminopyrimidines can react with α,β-unsaturated ketones in the presence of an acid catalyst to yield fused systems like pyrido[2,3-d]pyrimidines. mdpi.com The reaction mechanism often involves a conjugate addition followed by intramolecular cyclization and subsequent oxidation to form the stable aromatic product. mdpi.com Similarly, reactions with diketones, chloroacetyl chloride, or other bifunctional reagents can lead to the formation of diverse fused pyrimidine structures. nih.gov

The general reactivity of aminopyrimidines suggests that this compound could be employed in similar synthetic strategies. The propylamine (B44156) substituent would introduce a chiral center and additional structural complexity into the final heterocyclic product.

Table 1: Examples of Heterocyclic Systems Synthesized from Amine Precursors

Amine Precursor Type Reactant Resulting Heterocycle Reference
Aminopyrimidine α,β-Unsaturated Ketone Pyrido[2,3-d]pyrimidine mdpi.com
Aminopyrimidine Hydrazine (B178648) Hydrate, then Isatin Isatin-pyrimidine hybrid nih.gov
5-Aminopyrazole Aldehyde, 3-oxopropanenitrile Pyrazolopyridine frontiersin.org
2-Aminobenzimidazole Aldehyde, Ethyl Acetoacetate Benzo nih.govnih.govimidazo[1,2-a]pyrimidine growingscience.com

Utilization in Multicomponent Reactions for Complex Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a complex product that incorporates most or all of the atoms of the starting materials. organic-chemistry.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse molecules. organic-chemistry.orgnih.gov

The aminopyrimidine moiety is a well-established participant in MCRs. The renowned Biginelli reaction, for example, involves the cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.gov Aminopyrimidines, serving as the nitrogen-containing component, can participate in analogous MCRs to build highly substituted pyrimidine-based scaffolds. nih.gov

Given its structure, this compound is an excellent candidate for MCRs. The primary amine can react with an aldehyde or ketone to form an imine intermediate, which can then be intercepted by a third component, such as an isocyanide or a CH-acid, to assemble a complex molecular framework in a single step. organic-chemistry.orgnih.gov This approach allows for the systematic variation of each component, providing rapid access to a large number of distinct compounds for screening in drug discovery and materials science. organic-chemistry.org For example, a three-component reaction involving an aldehyde, this compound, and an isocyanide could potentially yield complex iminodicarboxamide scaffolds. nih.gov

Role in Catalyst and Ligand Design for Organic Transformations

The design of ligands that can coordinate to metal centers is fundamental to the development of new catalysts for organic synthesis. Nitrogen-containing heterocycles are a cornerstone of ligand design due to the ability of their nitrogen atoms to act as Lewis bases and bind to transition metals. The pyrimidine ring in this compound features two such nitrogen atoms, and the side-chain amine provides an additional coordination site.

This arrangement of nitrogen atoms makes the compound a potential candidate for forming bidentate or even tridentate ligands, which can chelate to a metal ion, forming a stable complex. Such chelating ligands are highly sought after in catalysis as they can confer specific reactivity and selectivity upon the metal center. Aminopyridine and aminopyrimidine derivatives have been successfully used as scaffolds for designing potent and selective inhibitors for biological targets like kinases, which demonstrates their utility as ligands that can interact specifically with active sites. nih.govnih.gov The N-oxide derivatives of aminopyridines, for instance, have been developed as highly selective inhibitors for p38 MAP kinase. nih.gov This principle of using the aminopyrimidine scaffold to create molecules with high binding affinity can be extended to the design of ligands for asymmetric catalysis.

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The pyrimidine ring is an excellent building block for supramolecular architectures due to its defined geometry, its electron-withdrawing nature, and its capacity for hydrogen bonding. acs.orgresearchgate.net

This compound possesses key features for directing supramolecular assembly. The primary amine group is a strong hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors. acs.org This allows for the formation of predictable and stable hydrogen-bonding networks, leading to the self-assembly of molecules into well-ordered, higher-dimensional structures like tapes, sheets, or three-dimensional frameworks. acs.org The interplay of N-H···N hydrogen bonds is a common motif in the crystal packing of pyrimidine-based compounds. acs.org Furthermore, the aromatic pyrimidine ring can engage in π-π stacking interactions, further stabilizing the resulting supramolecular assembly. These self-assembled structures are of great interest for applications in areas such as crystal engineering, molecular recognition, and the development of functional materials. nih.gov

Application in Materials Chemistry through the Synthesis of Functionalized Polymers and Frameworks

The unique electronic properties of the pyrimidine ring make it an attractive component for advanced materials. As an electron-deficient (π-deficient) aromatic system, its incorporation into a larger π-conjugated system can significantly influence the material's electronic and photophysical properties. researchgate.net This has led to the use of pyrimidine-based building blocks in the synthesis of functional materials for electronics and photonics. researchgate.net

This compound can be integrated into polymeric structures or framework materials. The primary amine group provides a reactive handle for polymerization, for example, through the formation of amide or imine linkages. By incorporating this pyrimidine-containing monomer into a polymer backbone, it is possible to create materials with tailored properties. The electron-withdrawing nature of the pyrimidine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the material, which is beneficial for applications in organic electronics, such as in n-type semiconductors for organic field-effect transistors (OFETs) or as electron-accepting units in polymers for organic photovoltaics (OPVs). researchgate.net The versatility of this building block allows for its use in creating a new generation of functional polymers and frameworks with tunable electronic characteristics.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Pyrido[2,3-d]pyrimidine
Isatin
5-Aminopyrazole
Pyrazolopyridine
2-Aminobenzimidazole
Benzo nih.govnih.govimidazo[1,2-a]pyrimidine
Ethyl Acetoacetate
Dihydropyrimidinone
Iminodicarboxamide

Future Directions and Emerging Research Avenues for 1 Pyrimidin 4 Yl Propan 1 Amine

Development of Advanced and Highly Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic methods that can selectively produce a single enantiomer of 1-(Pyrimidin-4-yl)propan-1-amine is of paramount importance. Future research will likely focus on the following areas:

Asymmetric Catalysis: The use of chiral catalysts, whether metal-based or organocatalytic, to induce enantioselectivity in the synthesis of the amine is a promising approach. Research into novel catalyst systems that can efficiently control the stereochemical outcome of the reaction will be crucial.

Biocatalysis: Enzymes, such as transaminases, offer a highly selective and environmentally friendly route to chiral amines. rsc.org The application of transaminases for the asymmetric synthesis of this compound from a prochiral ketone precursor is an area ripe for exploration. rsc.org This could involve screening existing enzyme libraries or engineering novel enzymes with tailored substrate specificity and stereoselectivity. rsc.org

Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to a synthetic intermediate can guide the stereochemical course of a reaction, with subsequent removal of the auxiliary to yield the desired enantiomerically pure product. The design of new and efficient chiral auxiliaries for the synthesis of this specific amine could provide a reliable and scalable route.

A comparative overview of potential stereoselective synthetic strategies is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Methodologies

Methodology Potential Advantages Potential Challenges
Asymmetric Catalysis High efficiency, broad substrate scope Catalyst cost and sensitivity, optimization of reaction conditions
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly Enzyme stability and availability, substrate scope limitations
Chiral Auxiliaries High stereocontrol, reliable methodology Additional synthetic steps for attachment and removal, stoichiometric use of the auxiliary

Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations

Moving beyond established synthetic routes, future research should delve into the untapped reactivity of the this compound core. This could lead to the discovery of novel derivatives with unique properties.

Deconstruction-Reconstruction Strategies: A recent innovative approach involves the conversion of pyrimidine-containing compounds into other nitrogen heteroaromatics. nih.govnih.gov This is achieved by transforming the pyrimidine (B1678525) into a pyrimidinium salt, which can then be cleaved and recyclized to form different heterocyclic systems like azoles. nih.govnih.gov Applying this deconstruction-reconstruction sequence to this compound could generate a diverse library of analogues that would be difficult to access through traditional methods. nih.gov

Late-Stage Functionalization: The ability to modify the pyrimidine ring or the propanamine side chain in the later stages of a synthetic sequence is highly desirable. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Research into C-H activation and other late-stage functionalization techniques tailored for this specific molecule will be a significant area of focus.

Unconventional Reactions: The exploration of photochemical, electrochemical, or mechanochemical methods could unveil new reaction pathways for this compound. These techniques can sometimes lead to unique reactivity and selectivity profiles that are not achievable with conventional thermal methods.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.govpharmafeatures.com These tools can analyze vast reaction databases to identify the most promising disconnections and reaction conditions. nih.gov

Reaction Optimization: Machine learning algorithms can be trained to predict reaction outcomes, such as yield and selectivity, based on a given set of reactants, catalysts, and conditions. beilstein-journals.orgresearchgate.net This can significantly reduce the experimental effort required to optimize a synthetic process. researchgate.net

Predictive Modeling for Novel Reactivity: By analyzing large datasets of chemical reactions, ML models can identify subtle patterns and predict the feasibility of new and unconventional transformations of this compound. beilstein-journals.orgresearchgate.net

Table 2: Applications of AI and ML in the Chemistry of this compound

Application Description Potential Impact
Synthesis Planning Algorithmic design of synthetic routes to the target molecule and its analogues. nih.gov Accelerated discovery of new derivatives and more efficient manufacturing processes.
Reaction Prediction Forecasting the products and yields of chemical reactions involving the compound. pharmafeatures.com Reduced experimental costs and time for process development.
Property Prediction Estimating the physicochemical and biological properties of virtual derivatives. Prioritization of synthetic targets with desired characteristics.

Advancements in In Situ Spectroscopic Monitoring of Reactions Involving the Compound

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. The use of in situ spectroscopic techniques allows for real-time monitoring of chemical transformations as they occur.

Flow Chemistry with Integrated Analytics: Combining continuous flow reactors with in situ analytical methods, such as FTIR, NMR, and mass spectrometry, can provide detailed kinetic and mechanistic data for reactions involving this compound. nih.gov This approach allows for rapid reaction screening and optimization.

Spectroscopic Probes for Mechanistic Studies: The development of specialized spectroscopic techniques or the use of probe molecules can help to identify and characterize transient intermediates and transition states in the reactions of this compound.

Imaging Techniques: For reactions occurring in heterogeneous systems or within biological contexts, advanced imaging techniques could provide spatial and temporal information about the distribution of the compound and its reaction products. acs.org

Unexplored Applications in Green and Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.govbenthamdirect.com The synthesis and application of this compound can be made more sustainable through several avenues:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a key aspect of green chemistry. rasayanjournal.co.in Research into the synthesis of this compound in such green solvents is a worthwhile pursuit.

Catalyst-Free and Solvent-Free Reactions: The development of synthetic methods that proceed without the need for a catalyst or solvent, such as microwave-assisted or mechanochemical reactions, can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.inresearchgate.net

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economic processes that could be developed for the synthesis of this compound and its derivatives. rasayanjournal.co.inresearchgate.netnih.gov

Table 3: Green Chemistry Approaches for this compound

Green Chemistry Principle Application to this compound Synthesis
Use of Renewable Feedstocks Exploration of bio-based starting materials for the synthesis.
Catalysis Development of highly efficient and recyclable catalysts to minimize waste. benthamdirect.com
Reduction of Derivatives Designing synthetic routes that avoid unnecessary protection and deprotection steps.
Real-time Analysis for Pollution Prevention Integration of in situ monitoring to ensure complete reactions and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases.

Q & A

Basic: What are the recommended synthetic routes for 1-(Pyrimidin-4-yl)propan-1-amine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. For reductive amination, pyrimidine-4-carbaldehyde may react with propan-1-amine in the presence of reducing agents like sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) under acidic conditions . Optimization involves controlling pH (6.5–7.5) and temperature (25–40°C) to minimize side reactions. For nucleophilic substitution, pyrimidin-4-yl halides (e.g., chloride) can react with propan-1-amine in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ . Yield improvements may require inert atmospheres (N₂/Ar) and microwave-assisted heating for faster kinetics.

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound across different studies?

Answer:
Contradictions in biological activity data often arise from variations in assay conditions, cell lines, or compound purity. To address this:

  • Standardization: Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability via HPLC (>98% purity) .
  • Dose-Response Analysis: Perform full dose-response curves (e.g., 1 nM–100 µM) to confirm potency (EC₅₀/IC₅₀) and efficacy (Emax) .
  • Meta-Analysis: Pool data from independent studies using tools like RevMan, adjusting for experimental biases .
  • Structural Confirmation: Verify compound identity with X-ray crystallography (CCP4 suite) or 2D-NMR to rule out isomer interference .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) and amine group presence .
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching theoretical mass (C₇H₁₂N₄: 152.11 g/mol) .
  • HPLC: Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like serotonin receptors. Pyrimidine’s π-π stacking and amine’s hydrogen bonding are critical .
  • MD Simulations: Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models: Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to predict bioavailability .

Basic: What are the known biological activities of this compound, and which assays are suitable for preliminary screening?

Answer:
Reported activities include modulation of neurotransmitter receptors (e.g., serotonin 5-HT₂A) and kinase inhibition. Screening methods:

  • Radioligand Binding Assays: Use ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT₂A) to measure IC₅₀ .
  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify off-target effects .
  • Cytotoxicity Testing: MTT assays in HepG2 cells to rule out nonspecific toxicity .

Advanced: How can structural derivatives of this compound be designed to enhance target selectivity?

Answer:

  • Bioisosteric Replacement: Substitute the pyrimidine ring with triazine or pyridine to alter electronic properties .
  • Stereochemical Optimization: Synthesize (R)- and (S)-enantiomers via chiral chromatography (Chiralpak AD-H) and compare activity .
  • Side-Chain Modifications: Introduce fluorinated or methyl groups to the propane chain to improve metabolic stability (e.g., CF₃ for CYP450 resistance) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Storage: Keep at –20°C under argon in amber vials to prevent oxidation .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect impurities .
  • Solvent Compatibility: Use anhydrous DMSO for stock solutions to avoid hydrolysis .

Advanced: What strategies are effective in elucidating the metabolic pathways of this compound?

Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Monitor N-dealkylation or pyrimidine ring oxidation .
  • Isotope Labeling: Synthesize ¹⁴C-labeled compound to track metabolic fate in vivo .
  • CYP Enzyme Profiling: Use recombinant CYPs (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.